molecular formula C10H14O2 B13770982 2-Methoxy-6-propylphenol CAS No. 86153-98-2

2-Methoxy-6-propylphenol

Cat. No.: B13770982
CAS No.: 86153-98-2
M. Wt: 166.22 g/mol
InChI Key: BRNBAXIUWJFENA-UHFFFAOYSA-N
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Description

2-Methoxy-6-propylphenol is an organic compound with the molecular formula C10H14O2. It is a type of phenol, characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzene ring. This compound is known for its aromatic properties and is often used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-propylphenol can be synthesized through several methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of lignin-derived compounds. This process utilizes catalysts such as Raney nickel or palladium on carbon and is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-propylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxygenated phenolic compounds.

    Reduction: Saturated phenolic derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Methoxy-6-propylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.

    Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS).

Comparison with Similar Compounds

2-Methoxy-6-propylphenol can be compared with other similar compounds such as:

    Eugenol (2-Methoxy-4-propylphenol): Both compounds have similar structures, but eugenol has an allyl group instead of a propyl group, which gives it different chemical and biological properties.

    Guaiacol (2-Methoxyphenol): Guaiacol lacks the propyl group, making it less hydrophobic and altering its reactivity.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has an aldehyde group instead of a propyl group, which significantly changes its chemical behavior and applications.

Properties

CAS No.

86153-98-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methoxy-6-propylphenol

InChI

InChI=1S/C10H14O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h4,6-7,11H,3,5H2,1-2H3

InChI Key

BRNBAXIUWJFENA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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